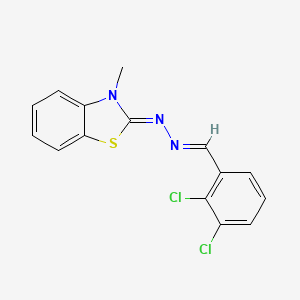

2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, also known as MBTH, is a chemical compound that has been widely used in scientific research applications. MBTH is a hydrazone derivative of 2,3-dichlorobenzaldehyde and 3-methyl-1,3-benzothiazol-2(3H)-ylidene, and it has been extensively studied for its biochemical and physiological effects.

Mecanismo De Acción

The mechanism of action of 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is based on its ability to react with phenolic compounds to form a blue-colored complex. The reaction takes place in the presence of a strong acid such as sulfuric acid, which catalyzes the reaction between 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone and phenolic compounds. The blue-colored complex is formed due to the formation of a quinoneimine intermediate, which is stabilized by the presence of the aromatic ring.

Biochemical and Physiological Effects:

2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been shown to have antioxidant and anti-inflammatory properties. It has been reported to scavenge free radicals and inhibit lipid peroxidation in vitro. 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In addition, 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been reported to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a highly sensitive and specific reagent that can be used for the determination of phenolic compounds and antioxidants in various biological samples. It is easy to use and the reaction can be measured spectrophotometrically. However, 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has some limitations such as its sensitivity to pH, temperature, and interfering substances. It is also important to note that the reaction between 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone and phenolic compounds is not specific to a particular compound, and the reaction can also occur with other compounds such as amino acids and proteins.

Direcciones Futuras

There are several future directions for research on 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone. One direction is to develop new derivatives of 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone that are more specific and sensitive to phenolic compounds. Another direction is to investigate the potential use of 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, the application of 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone in the determination of phenolic compounds and antioxidants in food and plant extracts can be further optimized and standardized.

Métodos De Síntesis

2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone can be synthesized by reacting 2,3-dichlorobenzaldehyde with 3-methyl-1,3-benzothiazol-2(3H)-hydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and the product is obtained in high yield. The structure of 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Aplicaciones Científicas De Investigación

2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been widely used in scientific research applications such as the determination of antioxidants, phenolic compounds, and flavonoids in food and plant extracts. 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a highly sensitive and specific reagent that reacts with phenolic compounds to form a blue-colored complex, which can be measured spectrophotometrically. 2,3-dichlorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has also been used for the determination of total antioxidant capacity in various biological samples such as serum, plasma, and urine.

Propiedades

IUPAC Name |

(E)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3S/c1-20-12-7-2-3-8-13(12)21-15(20)19-18-9-10-5-4-6-11(16)14(10)17/h2-9H,1H3/b18-9+,19-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWYWBDVRILKAY-DOSZSBMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(2,3-dimethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908753.png)

![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908763.png)

![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(2-thienylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908767.png)

![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908779.png)

![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908787.png)

![N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908789.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5908796.png)

![6-acetyl-2-(2,4-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908804.png)

![ethyl 3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908812.png)

![ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B5908835.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5908842.png)

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908858.png)

![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908865.png)

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908873.png)